molecular formula C10H10INO B8421669 7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B8421669
M. Wt: 287.10 g/mol
InChI Key: VPXDDOXGAKJMQF-UHFFFAOYSA-N
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Description

7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a useful research compound. Its molecular formula is C10H10INO and its molecular weight is 287.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

7-iodo-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H10INO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

VPXDDOXGAKJMQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)I)C(=O)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (may be prepared as described in: Preparation of benzazepinylpyrrolidonylsulfonamides as Factor Xa inhibitors; WO2007059952) (500 mg, 2.84 mmol) and triiodomethane (2234 mg, 5.67 mmol) were dissolved in THF (100 ml). Then 1,1-dimethylethyl nitrite (0.675 ml, 5.67 mmol) dissolved in THF (20 ml) was added drop-wise over 20 minutes and the resultant solution stirred for 1 hour. The mixture was heated at 50° C. for 30 minutes. Most of the solvent was removed by evaporation and the crude subjected to biotage chromatography (EtOAc/hexane 3:1) to yield the title compound (550 mg) as a pale yellow solid. MS (ES) C10H10INO requires 287: found 287.8 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2234 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.675 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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